molecular formula C23H31N5O4 B128155 Cyclo(gppgfp)-tfa CAS No. 148138-57-2

Cyclo(gppgfp)-tfa

Cat. No. B128155
CAS RN: 148138-57-2
M. Wt: 441.5 g/mol
InChI Key: IIOAXHWOQBDPIK-ZCNNSNEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(gppgfp)-tfa is a cyclic peptide that has been studied extensively for its potential applications in scientific research. This peptide is known for its unique structure and mechanism of action, which makes it a promising candidate for a wide range of applications.

Mechanism Of Action

The mechanism of action of Cyclo(gppgfp)-tfa is based on its ability to bind to specific protein targets in the body. This peptide has been shown to bind to a variety of different proteins, including transcription factors, enzymes, and receptors. By binding to these targets, Cyclo(gppgfp)-tfa can modulate their activity and influence a wide range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclo(gppgfp)-tfa are complex and depend on the specific protein targets that it binds to. Some of the most notable effects of this peptide include its ability to modulate gene expression, regulate enzyme activity, and influence cell signaling pathways. These effects make Cyclo(gppgfp)-tfa a promising candidate for a wide range of applications in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclo(gppgfp)-tfa for lab experiments is its high degree of specificity. This peptide has been shown to bind to specific protein targets with a high degree of selectivity, which makes it a valuable tool for studying protein-protein interactions and other cellular processes. However, one of the main limitations of this peptide is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on Cyclo(gppgfp)-tfa. Some of the most promising areas of research include the development of new synthetic methods for producing this peptide, the identification of new protein targets for Cyclo(gppgfp)-tfa, and the development of new applications for this peptide in drug discovery and other scientific research fields. With continued research and development, Cyclo(gppgfp)-tfa has the potential to become an even more valuable tool for scientific research in the future.

Synthesis Methods

The synthesis of Cyclo(gppgfp)-tfa involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptide chains with a high degree of control and precision. The resulting peptide is then cyclized using a variety of different methods, including oxidation, reduction, or acid-catalyzed cyclization.

Scientific Research Applications

Cyclo(gppgfp)-tfa has been studied extensively for its potential applications in a variety of scientific research fields. Some of the most promising applications of this peptide include its use in drug discovery, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for a variety of diseases.

properties

CAS RN

148138-57-2

Product Name

Cyclo(gppgfp)-tfa

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1

InChI Key

IIOAXHWOQBDPIK-ZCNNSNEGSA-N

Isomeric SMILES

C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O

SMILES

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O

Canonical SMILES

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O

synonyms

cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro)
cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl)
cyclo(GPpGFP)-TFA

Origin of Product

United States

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